molecular formula C14H11ClN2O B12040738 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine

6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine

Cat. No.: B12040738
M. Wt: 258.70 g/mol
InChI Key: QFMYFMISTJYVDO-UHFFFAOYSA-N
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Description

6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound features an amino group at the 6-position and a chlorophenyl group at the 3-position, making it a unique derivative of benzo[b][1,4]oxazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminophenols with appropriate alkynones in the presence of a catalyst. For instance, the reaction of 2-aminophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired oxazine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding dihydro derivative.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-phenyl-2H-benzo[b][1,4]oxazine: Lacks the chlorophenyl group, which may affect its reactivity and biological activity.

    6-Amino-3-(4-methylphenyl)-2H-benzo[b][1,4]oxazine: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.

    6-Amino-3-(4-nitrophenyl)-2H-benzo[b][1,4]oxazine: The nitro group introduces additional reactivity, particularly in redox reactions.

Uniqueness

The presence of the 4-chlorophenyl group in 6-Amino-3-(4-chlorophenyl)-2H-benzo[b][1,4]oxazine imparts unique chemical and biological properties. This substituent can influence the compound’s electronic distribution, reactivity, and interaction with biological targets, making it distinct from other similar oxazine derivatives .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-2H-1,4-benzoxazin-6-amine

InChI

InChI=1S/C14H11ClN2O/c15-10-3-1-9(2-4-10)13-8-18-14-6-5-11(16)7-12(14)17-13/h1-7H,8,16H2

InChI Key

QFMYFMISTJYVDO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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